4-(4-hydroxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
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Overview
Description
4-(4-hydroxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a trimethyl group, and a nitro group within a dihydropyrimidinone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyrimidinone ring through a cyclization reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(4-hydroxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting cellular pathways. The trimethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the dihydropyrimidinone structure.
Fenretinide: Contains a hydroxyphenyl group and is used in cancer research.
9,9-bis(4-hydroxyphenyl) fluorene: Another compound with hydroxyphenyl groups, used in materials science
Uniqueness
4-(4-hydroxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dihydropyrimidinone core is particularly noteworthy for its role in medicinal chemistry .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8-11(16(19)20)12(15(3)13(18)14(8)2)9-4-6-10(17)7-5-9/h4-7,12,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPWSBIKKXIXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C)C)C2=CC=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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